2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide is a complex heterocyclic compound that combines several functional groups and ring structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is facilitated by potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring can also participate in binding interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Ixabepilone: A thiazole-containing compound used in cancer therapy.
Epothilone: Contains a thiazole ring and is used in cancer treatment.
Uniqueness
What sets 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-15(22-8-3-2-4-14(22)19-12)16(23)20-13-5-9-21(10-6-13)17-18-7-11-24-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSADODHXNSHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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